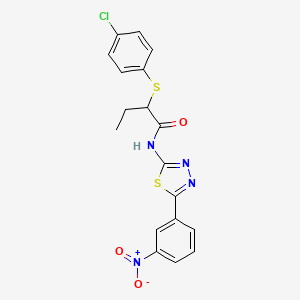

2-((4-chlorophenyl)thio)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)butanamide

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O3S2/c1-2-15(27-14-8-6-12(19)7-9-14)16(24)20-18-22-21-17(28-18)11-4-3-5-13(10-11)23(25)26/h3-10,15H,2H2,1H3,(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIXLVMSSGUQDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=NN=C(S1)C2=CC(=CC=C2)[N+](=O)[O-])SC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorophenyl)thio)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)butanamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration of an aromatic compound, followed by coupling with the thiadiazole ring.

Attachment of the Chlorophenylthio Group: The chlorophenylthio group is attached through a nucleophilic substitution reaction, where a chlorophenylthiol reacts with an appropriate electrophilic intermediate.

Formation of the Butanamide Moiety: The final step involves the formation of the butanamide moiety through an amidation reaction, typically using a carboxylic acid derivative and an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring or the nitrophenyl group.

Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Substitution: The chlorophenylthio group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: The primary product is the corresponding amine derivative.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. Preliminary studies suggest that derivatives of this compound can inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria. For instance, compounds containing the thiadiazole core have been shown to possess notable antimicrobial activity.

- Case Study : A study evaluated the antimicrobial efficacy of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) as low as 64 µg/mL for certain derivatives .

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. Research has demonstrated that similar compounds can selectively target cancer cells while sparing normal cells. The mechanism appears to involve apoptosis induction in cancer cell lines.

- Case Study : In vitro studies on breast cancer cell lines (MCF7) showed that related thiadiazole derivatives exhibited cytotoxicity with IC50 values ranging from 10 to 30 µM . Molecular docking studies further support the binding affinity of these compounds to cancer-related targets.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways associated with disease progression. For example, enzyme inhibition studies have indicated potential activity against acetylcholinesterase, which is relevant in neurodegenerative diseases.

Synthesis and Mechanism of Action

The synthesis of 2-((4-chlorophenyl)thio)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)butanamide likely involves several key reactions:

- Formation of the Thioether Linkage : This may involve nucleophilic substitution reactions where the thioether group is introduced.

- Thiadiazole Synthesis : The incorporation of the thiadiazole moiety typically requires cyclization reactions involving hydrazine derivatives and carbonyl compounds.

- Final Amide Formation : The butanamide structure is formed through acylation reactions involving amines and carboxylic acids.

Summary of Synthetic Steps

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Thioether Formation | Nucleophilic substitution | 4-Chlorophenyl halide |

| Thiadiazole Synthesis | Cyclization | Hydrazine, carbonyl compound |

| Amide Formation | Acylation | Butanoic acid, amine |

Mechanism of Action

The mechanism of action of 2-((4-chlorophenyl)thio)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the compound’s application. The thiadiazole ring and nitrophenyl group are likely critical for binding to these targets, while the chlorophenylthio group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Key structural variations among analogues include substituent positions, chain length (acetamide vs. butanamide), and heterocyclic appendages.

Notes:

- The target’s butanamide chain (C4) may enhance hydrophobic interactions compared to shorter acetamide (C2) chains in compounds 3 and 5e .

- The 3-nitrophenyl substituent (vs. 4-nitrophenyl in compound 3) could alter π-π stacking geometry with target proteins .

- Thioether linkages (e.g., -S-(4-ClPh) in the target) generally improve metabolic stability compared to ethers or amines .

Anticancer Activity

- Compound 3 () : Exhibited 92.36% Akt inhibition in C6 glioma cells, inducing apoptosis via π-π interactions and H-bonds .

- Target Compound: The 3-nitrophenyl group may enhance Akt binding affinity, while the butanamide chain could extend into hydrophobic pockets. However, the absence of an amino group (cf. compound 3’s -NH-(4-NO₂Ph)) might reduce polar interactions .

- Compound 4d () : Demonstrated moderate activity (58% yield) with a benzimidazole substituent, suggesting heterocyclic appendages can modulate potency .

Antifungal and Antibacterial Activity

- Oxadiazole-Thiadiazole Hybrids () : Derivatives with chlorophenyl groups (e.g., 6d) showed enhanced antifungal activity, highlighting the role of halogens in membrane disruption .

- Compound 5e () : A 4-chlorobenzylthio substituent conferred 74% yield, suggesting structural robustness for antimicrobial applications .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Nitro substituents (3- or 4-position) improve activity by enhancing target binding via charge transfer .

- Chain Length : Butanamide chains (C4) may balance lipophilicity and solubility better than shorter (C2) or longer chains .

- Heterocyclic Moieties : Benzimidazole (4d) or benzothiazole (8 in ) groups introduce planar structures for π-π interactions but may reduce solubility .

Biological Activity

The compound 2-((4-chlorophenyl)thio)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)butanamide is a derivative of the 1,3,4-thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and enzyme inhibition.

Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. The incorporation of various substituents can significantly enhance their pharmacological profiles.

Key Biological Activities

- Anticancer Activity : Thiadiazole derivatives have been shown to exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds with a similar structural framework have demonstrated IC50 values indicating effective inhibition of cancer cell proliferation.

- Antimicrobial Properties : Many thiadiazole derivatives possess significant antibacterial and antifungal activities. They have been tested against a range of pathogens with promising results.

- Enzyme Inhibition : Certain derivatives act as inhibitors of specific enzymes such as carbonic anhydrase and proteases.

Anticancer Activity

The anticancer potential of 2-((4-chlorophenyl)thio)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)butanamide has been highlighted in various studies. For example:

- Cell Line Studies : In vitro studies indicate that this compound exhibits significant cytotoxicity against human cancer cell lines such as HepG2 (liver carcinoma) and K562 (myelogenous leukemia). The mechanism involves the induction of apoptosis and disruption of cell cycle progression.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-((4-chlorophenyl)thio)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)butanamide | HepG2 | 7.4 | Apoptosis induction |

| Similar Thiadiazole Derivative | K562 | 25.75 | Cell cycle arrest |

Case Studies

- Case Study on HepG2 Cells : A study demonstrated that the compound caused significant apoptosis in HepG2 cells with an IC50 value of 7.4 µM. The study further elucidated that the presence of the nitro group was crucial for enhancing the anticancer activity by facilitating interactions with key cellular proteins .

- K562 Cell Line Response : Another investigation found that derivatives similar to this compound exhibited selective toxicity towards K562 cells. The structural modifications significantly influenced their binding affinity to target proteins involved in cell proliferation .

Antimicrobial Activity

The antimicrobial activity of this compound has also been explored extensively:

- Bacterial Inhibition : The compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.

| Microorganism | MIC (µg/mL) | Comparison Drug | Comparison MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Ampicillin | 50 |

| Escherichia coli | 42 | Ciprofloxacin | 40 |

The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways . The presence of halogen substituents enhances the lipophilicity and membrane permeability of these compounds.

Enzyme Inhibition

The compound has shown promising results in inhibiting key enzymes:

- Carbonic Anhydrase Inhibition : Studies indicate that similar thiadiazole derivatives inhibit carbonic anhydrase activity, which is critical in regulating pH and fluid balance in biological systems .

Biochemical Analysis

Biochemical assays reveal that the compound interacts with specific amino acid residues in enzyme active sites, leading to competitive inhibition. This interaction is facilitated by hydrogen bonding between functional groups on the thiadiazole ring and the enzyme's active site residues.

Q & A

Q. Table 1. Key Spectral Data for Structural Validation

| Technique | Characteristic Peaks/Patterns | Reference |

|---|---|---|

| IR | 1652–1666 cm⁻¹ (C=O), 3285–3303 cm⁻¹ (N-H) | |

| ¹H NMR | 2.24–2.62 ppm (alkyl), 7.13–7.43 ppm (aromatic) | |

| HRMS | [M+H]⁺ = Calculated ± 5 ppm |

Q. Table 2. Cytotoxicity Data for Analogous Compounds

| Compound | MCF-7 IC₅₀ (mmol L⁻¹) | A549 IC₅₀ (mmol L⁻¹) | Selectivity (NIH3T3 IC₅₀) |

|---|---|---|---|

| 4y (p-tolylamino) | 0.084 ± 0.020 | 0.034 ± 0.008 | >0.1 mmol L⁻¹ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.